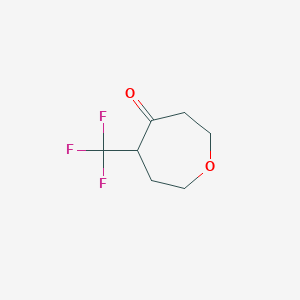

5-(Trifluoromethyl)oxepan-4-one

Beschreibung

The exact mass of the compound 5-(Trifluoromethyl)oxepan-4-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(Trifluoromethyl)oxepan-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Trifluoromethyl)oxepan-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(trifluoromethyl)oxepan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O2/c8-7(9,10)5-1-3-12-4-2-6(5)11/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHYVUBAHCBCTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC(=O)C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344733-56-7 | |

| Record name | 5-(trifluoromethyl)oxepan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Imperative for Rigorous Structural Elucidation

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(Trifluoromethyl)oxepan-4-one

To the researchers, scientists, and drug development professionals at the forefront of medicinal chemistry, the introduction of a trifluoromethyl (CF₃) group into a molecular scaffold is a well-established strategy for modulating metabolic stability, lipophilicity, and binding affinity. The target of our investigation, 5-(Trifluoromethyl)oxepan-4-one, represents a compelling scaffold, merging the conformational flexibility of a seven-membered oxepane ring with the potent electronic influence of a CF₃ group alpha to a ketone. Such a structure holds potential as a key intermediate or a bioactive molecule itself.

However, its synthesis is only the first step. Unambiguous confirmation of its chemical identity is paramount, as subtle isomeric impurities or unexpected reaction outcomes can derail a research program. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, field-tested framework for the complete spectroscopic characterization of 5-(Trifluoromethyl)oxepan-4-one. We will not merely list data; we will explore the causality behind the expected spectroscopic signals and outline the self-validating protocols required to generate trustworthy, publication-quality data.

PART 1: Foundational Structural Analysis

Before delving into spectroscopic specifics, a foundational understanding of the molecule's structure is critical for predictive analysis. The oxepanone ring is not planar and exists in various chair and boat-like conformations. The bulky and highly electronegative trifluoromethyl group at the C5 position will significantly influence the conformational equilibrium, which in turn dictates the magnetic environments of the ring's protons and carbons.

Caption: Molecular structure of 5-(Trifluoromethyl)oxepan-4-one.

PART 2: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Blueprint

NMR is the cornerstone of structural elucidation for organic molecules. For 5-(Trifluoromethyl)oxepan-4-one, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the covalent framework and stereochemistry.

Proton (¹H) NMR Spectroscopy: Mapping the C-H Framework

Expertise & Causality: The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration). The protons on the oxepane ring, particularly those adjacent to the stereocenter at C5 and the oxygen atom at O1, are expected to be diastereotopic, meaning they are chemically non-equivalent even on the same carbon atom and will appear as distinct signals with coupling between them.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Position | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H5 | 3.0 - 3.4 | m (multiplet) | 1H | Alpha to both C=O and CF₃; deshielded. Complex coupling to H3 and H6 protons. |

| H3 (2H) | 2.6 - 2.9 | m | 2H | Alpha to C=O; deshielded. Expected to be two distinct multiplets due to diastereotopicity. |

| H2 (2H) | 3.8 - 4.2 | m | 2H | Adjacent to ring oxygen; deshielded. Expected to be two distinct multiplets. |

| H6 (2H) | 1.9 - 2.3 | m | 2H | Aliphatic protons. Likely complex multiplets due to coupling with H5 and H7. |

| H7 (2H) | 3.6 - 4.0 | m | 2H | Adjacent to ring oxygen; deshielded. Expected to be two distinct multiplets. |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a ≥400 MHz spectrometer. Ensure the instrument is properly shimmed to achieve high resolution and symmetrical peak shapes.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: ~12 ppm, centered around 6 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16-32, to achieve adequate signal-to-noise.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of ~0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift by setting the TMS peak to 0.00 ppm. Integrate all signals.

Carbon (¹³C) NMR Spectroscopy: Probing the Carbon Skeleton

Expertise & Causality: Broadband proton-decoupled ¹³C NMR provides a single peak for each unique carbon atom. The chemical shifts are highly sensitive to the local electronic environment. The carbonyl carbon (C4) will be significantly downfield. The carbon attached to the CF₃ group (C5) and the CF₃ carbon itself will exhibit characteristic splitting into quartets due to one-bond and two-bond ¹³C-¹⁹F coupling, a definitive diagnostic feature.[1]

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Position | Predicted δ (ppm) | Multiplicity (¹³C-¹⁹F) | Rationale |

| C4 | 200 - 210 | s | Carbonyl carbon, highly deshielded.[2] |

| C5 | 45 - 55 | q, J ≈ 25-35 Hz | Alpha to C=O and directly attached to CF₃. Split by three fluorine atoms. |

| CF₃ | 120 - 130 | q, J ≈ 270-280 Hz | Trifluoromethyl carbon, deshielded and split by three fluorine atoms.[1] |

| C2 | 68 - 75 | s | Aliphatic ether carbon. |

| C7 | 65 - 72 | s | Aliphatic ether carbon. |

| C3 | 35 - 45 | s | Alpha to carbonyl. |

| C6 | 25 - 35 | s | Aliphatic carbon. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Tune the carbon probe on the spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (zgpg30).

-

Spectral Width: ~240 ppm, centered around 120 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 512-2048, as ¹³C has low natural abundance and requires more scans.

-

-

Processing: Process similarly to the ¹H spectrum, referencing to the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

Fluorine (¹⁹F) NMR Spectroscopy: The Fluorine Fingerprint

Expertise & Causality: ¹⁹F NMR is extremely useful as it directly observes the fluorine atoms. Since ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, this experiment is highly sensitive. For 5-(Trifluoromethyl)oxepan-4-one, a single chemical environment for the three fluorine atoms is expected, leading to a single signal.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃):

-

Chemical Shift (δ): -70 to -80 ppm (relative to CFCl₃).

-

Multiplicity: s (singlet) or a narrow t (triplet) if three-bond coupling to H5 is resolved.

PART 3: Infrared (IR) Spectroscopy – Identifying Key Functional Groups

Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies. For this molecule, the most prominent and diagnostic signals will be the sharp, strong carbonyl (C=O) stretch and the strong carbon-fluorine (C-F) stretching vibrations.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| ~1720-1740 | Strong, Sharp | C=O stretch | Characteristic of a saturated cyclic ketone.[3] |

| ~1100-1300 | Strong | C-F stretches | Multiple strong bands are expected for the CF₃ group.[4] |

| ~1050-1150 | Strong | C-O stretch | Characteristic of the ether linkage in the oxepane ring. |

| ~2850-3000 | Medium | C-H stretches | Aliphatic C-H bonds. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a single drop of the neat liquid sample (if oily) or a small amount of the solid powder directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty, clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Caption: Workflow for IR spectrum analysis of key functional groups.

PART 4: Mass Spectrometry (MS) – Molecular Weight and Fragmentation

Expertise & Causality: High-resolution mass spectrometry (HRMS) is the definitive technique for confirming the molecular formula of a compound. By providing a mass measurement with high accuracy (typically <5 ppm error), it allows for the calculation of a unique elemental composition. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure.

Predicted Mass Spectrometry Data:

-

Molecular Formula: C₇H₉F₃O₂

-

Exact Mass: 182.0555

-

Expected HRMS (ESI+) signal for [M+H]⁺: m/z 183.0627

-

Expected HRMS (ESI+) signal for [M+Na]⁺: m/z 205.0447

Trustworthiness through Fragmentation: The fragmentation pattern provides a self-validating system. For 5-(Trifluoromethyl)oxepan-4-one, common fragmentation pathways would include the loss of the trifluoromethyl group or cleavage of the oxepane ring, which are characteristic of cyclic ketones.[5][6]

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters:

-

Ionization Mode: Positive ESI.

-

Analyzer: Time-of-Flight (TOF).

-

Mass Range: Scan from m/z 50 to 500.

-

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and compare its measured m/z to the theoretical value. A mass error of <5 ppm provides high confidence in the assigned formula.

PART 5: Integrated Spectroscopic Analysis – A Unified Conclusion

No single technique provides the complete picture. The true power of spectroscopic characterization lies in the integration of all data points to form a single, self-consistent structural assignment.

Caption: Integrated workflow for unambiguous structure determination.

This methodical approach, combining predictive analysis with rigorous, well-defined experimental protocols, ensures the unambiguous structural and electronic characterization of 5-(Trifluoromethyl)oxepan-4-one. It provides the trustworthy and authoritative data required to confidently advance drug development and chemical research programs.

References

-

Goti, A., Cicchi, S., Cacciarini, M., Cardona, F., Fedi, V., & Brandi, A. (2008). Supporting Information for: Synthesis of new enantiopure trifluoromethyl-substituted 4-amino-isoxazolidin-3-ones as constrained β-amino acid derivatives. Wiley-VCH. [Link]

-

Beyts, J. H., & Williams, D. H. (n.d.). The Mass Spectra of Cyclic Ketones. Optica Publishing Group. [Link]

-

Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 402-412. [Link]

-

NIST. (n.d.). 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine. NIST Chemistry WebBook. [Link]

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]

Sources

- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine [webbook.nist.gov]

- 5. The Mass Spectra of Cyclic Ketones [opg.optica.org]

- 6. The Mass Spectra of Cyclic Ketones [opg.optica.org]

An In-depth Technical Guide to 5-(Trifluoromethyl)oxepan-4-one

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Unique Fluorinated Heterocycle

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The trifluoromethyl group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. This guide focuses on a compelling yet underexplored molecule: 5-(Trifluoromethyl)oxepan-4-one . By wedding the seven-membered oxepane ring system—a motif present in numerous biologically active natural products—with a strategically placed trifluoromethyl group, this compound presents a tantalizing scaffold for the development of novel therapeutics.

This document serves as a comprehensive technical resource, consolidating the available scientific knowledge on 5-(Trifluoromethyl)oxepan-4-one. It is designed to provide researchers and drug development professionals with a foundational understanding of its chemical properties, synthesis, and potential applications, thereby catalyzing further investigation into its therapeutic promise.

Core Compound Identification and Physicochemical Properties

The foundational step in understanding any chemical entity is its unambiguous identification and a clear grasp of its fundamental physicochemical characteristics.

Chemical Identity

| Identifier | Value |

| Systematic Name | 5-(Trifluoromethyl)oxepan-4-one |

| CAS Number | 1344733-56-7 [1] |

| Molecular Formula | C₇H₉F₃O₂[1] |

| Molecular Weight | 182.14 g/mol [1] |

| Structure |

Caption: Chemical structure of 5-(Trifluoromethyl)oxepan-4-one.

Predicted Physicochemical Properties

While experimental data for 5-(Trifluoromethyl)oxepan-4-one is not extensively available in the public domain, computational predictions provide valuable insights into its likely behavior.

| Property | Predicted Value | Implication in Drug Discovery |

| logP | ~1.5 - 2.5 | Moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~26.3 Ų | Favorable for good oral bioavailability. |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 2 (Oxygen atoms) | |

| Rotatable Bonds | 1 | Limited conformational flexibility, which can be advantageous for target binding. |

Synthesis and Chemical Reactivity: A Scientist's Perspective

The synthesis of fluorinated heterocycles often presents unique challenges. While a specific, detailed experimental protocol for 5-(Trifluoromethyl)oxepan-4-one is not readily found in peer-reviewed literature, we can infer a plausible synthetic strategy based on established methodologies for analogous structures.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical approach to the synthesis of 5-(Trifluoromethyl)oxepan-4-one would involve the formation of the oxepane ring as a key step, followed by or incorporating the trifluoromethyl group. A plausible retrosynthetic analysis is outlined below.

Caption: Retrosynthetic analysis of 5-(Trifluoromethyl)oxepan-4-one.

A forward synthesis could involve the trifluoromethylation of a suitable oxepanone precursor. The synthesis of α-trifluoromethyl ketones is a well-established field, with several reliable methods available.[2][3]

Postulated Experimental Protocol: A Hypothetical Approach

Based on general principles of synthesizing α-trifluoromethyl ketones, a potential, yet unverified, experimental protocol is proposed. This protocol is for illustrative purposes and requires experimental validation.

Step 1: Synthesis of a Suitable Oxepanone Precursor

The synthesis of the oxepane ring can be challenging due to unfavorable entropic factors in forming a seven-membered ring.[4] Methods such as ring-closing metathesis or intramolecular cyclizations are often employed.[4][5]

Step 2: α-Trifluoromethylation of the Oxepanone

A common method for the synthesis of α-trifluoromethyl ketones involves the reaction of an enolate or silyl enol ether with an electrophilic trifluoromethylating agent.

Protocol: α-Trifluoromethylation of Oxepan-4-one (Hypothetical)

-

Enolate Formation: To a solution of oxepan-4-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Trifluoromethylation: To the cold enolate solution, add a solution of an electrophilic trifluoromethylating reagent, such as a Togni reagent (e.g., 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one) (1.2 eq) in anhydrous THF.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 5-(Trifluoromethyl)oxepan-4-one.

Caption: Proposed workflow for the synthesis of 5-(Trifluoromethyl)oxepan-4-one.

Expected Reactivity Profile

The presence of the strongly electron-withdrawing trifluoromethyl group alpha to the carbonyl is expected to significantly influence the reactivity of 5-(Trifluoromethyl)oxepan-4-one.

-

Enhanced Electrophilicity of the Carbonyl Carbon: The carbonyl carbon will be highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This is a key feature of α-trifluoromethyl ketones.

-

Hydrate Formation: In the presence of water, α-trifluoromethyl ketones can readily form stable gem-diol hydrates.[5] This propensity to form a tetrahedral intermediate is a crucial aspect of their biological activity as enzyme inhibitors.

-

Enolization: The acidity of the protons on the carbon atom bearing the trifluoromethyl group will be significantly increased, facilitating enolization. This can be a key consideration in planning further synthetic transformations.

Spectroscopic Characterization (Predicted)

1H NMR Spectroscopy

The proton NMR spectrum is expected to show complex multiplets for the methylene protons of the oxepane ring due to diastereotopicity and coupling with each other and the fluorine atoms. The proton on the carbon bearing the trifluoromethyl group will likely appear as a quartet due to coupling with the three fluorine atoms.

13C NMR Spectroscopy

The carbon spectrum will show a characteristic downfield shift for the carbonyl carbon. The carbon atom bonded to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

19F NMR Spectroscopy

The fluorine NMR spectrum is expected to show a singlet for the trifluoromethyl group. The chemical shift will be in the typical range for a CF₃ group adjacent to a carbonyl.[5]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, likely at a higher wavenumber than a non-fluorinated ketone due to the electron-withdrawing effect of the trifluoromethyl group.

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) would be expected to show the molecular ion peak at m/z 182. Characteristic fragmentation patterns would likely involve the loss of the trifluoromethyl group (CF₃, mass 69) and other fragments of the oxepane ring.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 5-(Trifluoromethyl)oxepan-4-one make it an attractive scaffold for medicinal chemistry.

Potential as an Enzyme Inhibitor

As previously mentioned, α-trifluoromethyl ketones are known to be potent inhibitors of various enzymes, particularly proteases and esterases. The trifluoromethyl ketone moiety can act as a transition-state analog, forming a stable tetrahedral adduct with a nucleophilic residue in the enzyme's active site. The oxepane ring can provide a framework for orienting substituents to achieve specific interactions with the target protein, potentially leading to high potency and selectivity.

Scaffold for Library Synthesis

The reactivity of the carbonyl group allows for a wide range of chemical modifications, making 5-(Trifluoromethyl)oxepan-4-one a versatile building block for the synthesis of compound libraries. Reductive amination, Wittig reactions, and aldol condensations are just a few examples of reactions that could be employed to generate a diverse set of derivatives for biological screening.

Bioisosteric Replacement

The oxepane ring can be considered a bioisostere for other cyclic systems, offering a different conformational profile and physicochemical properties that could lead to improved pharmacokinetic or pharmacodynamic profiles.

At present, there is no publicly available data on the specific biological activity of 5-(Trifluoromethyl)oxepan-4-one. Further research is warranted to explore its potential in various therapeutic areas.

Safety, Handling, and Storage

Hazard Assessment (General)

-

Toxicity: Trifluoromethyl ketones should be handled with care as their toxicological properties are often not well-characterized. Inhalation, ingestion, and skin contact should be avoided.

-

Reactivity: The compound may be sensitive to strong bases and nucleophiles.

Recommended Handling Procedures

-

Engineering Controls: All manipulations should be carried out in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: A lab coat should be worn at all times.

-

-

Hygiene Measures: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.

Storage Recommendations

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

Conclusion and Future Outlook

5-(Trifluoromethyl)oxepan-4-one represents a promising, yet largely unexplored, chemical entity at the intersection of fluorinated compounds and heterocyclic chemistry. Its unique structural features suggest significant potential as a building block in drug discovery, particularly in the design of enzyme inhibitors. The lack of extensive public data underscores the opportunity for novel research in its synthesis, characterization, and biological evaluation. It is our hope that this technical guide will serve as a catalyst for such investigations, ultimately unlocking the full therapeutic potential of this intriguing molecule.

References

-

Pote, A. R., & Weierbach, S. M. (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Organic Chemistry Frontiers. ([Link])

-

Sloop, J. C. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. ([Link])

-

Zhou, P., Lu, S., & Wu, X. (2023). Selectively Tunable Synthesis of α-Trifluoromethyl Ketones. Organic Letters. ([Link])

-

Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. ([Link])

-

Maji, A., Hazra, A., & Maiti, D. (2014). Direct synthesis of α-trifluoromethyl ketone from (hetero)arylacetylene: design, intermediate trapping, and mechanistic investigations. Organic Letters, 16(17), 4524-4527. ([Link])

-

Gorin, D. J., & Toste, F. D. (2021). Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. Angewandte Chemie International Edition, 60(15), 8233-8237. ([Link])

-

Di, J. (2025). Toxicity of 6:2 Chlorinated Polyfluorinated Ether Sulfonate (F-53B) to Escherichia coli: Growth Inhibition, Morphological Disruption, Oxidative Stress, and DNA Damage. Toxics, 13(1), 1. ([Link])

-

Lee, K., et al. (2024). Fluorinated Cyclic Ether Diluent for High-Voltage Lithium Metal Batteries. ResearchGate. ([Link])

-

Amanchukwu, C. V. (2020). A New Class of Ionically Conducting Fluorinated Ether Electrolytes with High Electrochemical Stability. Journal of the American Chemical Society. ([Link])

-

Jeschke, P. (2008). Trifluoromethyl ethers–synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 21. ([Link])

Sources

- 1. amfluoro.com [amfluoro.com]

- 2. Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

Foreword: The Strategic Imperative of Fluorination in Modern Drug Discovery

An In-depth Technical Guide to the Physical Properties of Trifluoromethylated Oxepanones

In the landscape of medicinal chemistry and materials science, the deliberate introduction of fluorine atoms into organic scaffolds is a cornerstone of molecular design. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group holds a position of particular prominence. Its unique combination of steric bulk, high electronegativity, and metabolic stability allows for the profound modulation of a molecule's physical and pharmacological properties.[1][2][3] When this powerful substituent is integrated into a privileged heterocyclic framework like the oxepanone ring—a seven-membered lactone present in numerous biologically active natural products—the resulting structures become highly valuable probes and therapeutic candidates.[4][5]

This guide provides an in-depth exploration of the physical properties of trifluoromethylated oxepanones. It is designed for researchers, scientists, and drug development professionals who seek to understand and harness the unique characteristics of these compounds. We will move beyond a simple recitation of data to explain the underlying causality—the "why" behind the observed properties—grounded in fundamental principles of physical organic chemistry.

Synthetic Accessibility: A Gateway to Novel Chemical Matter

A foundational understanding of how trifluoromethylated oxepanones are synthesized is crucial for appreciating their properties. The construction of these molecules typically involves two key stages: formation of the oxepanone core and the introduction of the trifluoromethyl group. While numerous strategies exist, a common and effective approach involves a Baeyer-Villiger ring expansion followed by a direct α-trifluoromethylation.

A representative synthetic workflow is illustrated below. The causality behind this choice of pathway lies in its efficiency and modularity. The Baeyer-Villiger oxidation is a robust method for converting readily available cyclohexanones into seven-membered lactones.[4] Subsequent trifluoromethylation at the α-position can be achieved under mild conditions using modern electrophilic trifluoromethylating agents on a pre-formed ketene silyl acetal, offering high yields and excellent functional group tolerance.[6][7]

Caption: A general workflow for the synthesis of α-trifluoromethylated oxepanones.

Core Physical Properties: The Influence of the CF₃ Group

The introduction of a trifluoromethyl group dramatically alters the physicochemical profile of the parent oxepanone. These changes are not random; they are predictable consequences of the unique electronic and steric nature of fluorine.

Lipophilicity (LogP): A Critical Parameter for Pharmacokinetics

Lipophilicity, the measure of a compound's solubility in a lipid versus an aqueous environment, is a critical determinant of its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). The CF₃ group is renowned for its ability to increase lipophilicity.[3][8] This is primarily due to its larger hydrophobic surface area compared to a hydrogen or methyl group.

However, the impact is nuanced. The position of the CF₃ group and the overall electronic context of the molecule can modulate this effect.[9] For instance, trifluorination at a position alpha to a carbonyl, as in our target molecules, enhances lipophilicity not only through its bulk but also by influencing local dipole moments and hydration spheres.

| Compound Type | Parent LogP (Estimated) | Trifluoromethylated Analog LogP (Estimated) | ΔLogP | Rationale |

| Aliphatic Alcohol | ~0.6 | ~1.5 (α-CF₃) | +0.9 | Increased hydrophobic surface area dominates.[9] |

| Oxepan-2-one | -0.49 | > 0.5 | > +1.0 | The CF₃ group significantly increases the non-polar character of the lactone. |

| Aromatic Ring | 2.13 (Toluene) | 2.84 (α,α,α-Trifluorotoluene) | +0.71 | A well-established increase in lipophilicity. |

Data Presentation: Comparative LogP Values.

Electronic Effects: Modulating Reactivity and pKa

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of the three fluorine atoms. This property has profound implications for the molecule's reactivity and acidity.

-

Increased Acidity of α-Protons: For an oxepanone trifluoromethylated at the C3 position, the remaining proton on C3 (if present) becomes significantly more acidic. This is due to the powerful inductive stabilization of the resulting carbanion by the adjacent CF₃ group.

-

Carbonyl Reactivity: The electron-withdrawing nature of the CF₃ group increases the electrophilicity of the lactone's carbonyl carbon. This makes the carbonyl group more susceptible to nucleophilic attack, which can influence its metabolic stability and its potential to interact with biological nucleophiles.

-

Impact on pKa: Trifluoromethyl ketones are known to be strong surrogates for carboxylic acids, in part because their hydrates exhibit significantly lower pKa values than corresponding non-fluorinated ketone hydrates.[10] This enhanced acidity can be critical for forming key hydrogen bonding interactions with protein targets.

Stereochemical Considerations: Dictating Three-Dimensional Shape

The seven-membered oxepanone ring is inherently flexible, capable of adopting several low-energy conformations, such as the twist-chair and boat-chair.[4] The introduction of a bulky trifluoromethyl group imposes significant steric constraints, forcing the ring to adopt conformations that minimize unfavorable steric interactions.

The CF₃ group will preferentially occupy a pseudo-equatorial position to avoid destabilizing 1,3-diaxial interactions. This conformational locking can have a decisive impact on biological activity by pre-organizing the molecule into a shape that is complementary to a specific receptor binding site. This principle is a cornerstone of rational drug design.[11]

Caption: The logical relationship between trifluoromethylation and conformational restriction.

Analytical Characterization: A Spectroscopic Fingerprint

The unambiguous identification and characterization of trifluoromethylated oxepanones rely on a suite of modern analytical techniques. Each method provides a unique piece of the structural puzzle.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structure elucidation in solution.

-

¹⁹F NMR: This is a definitive technique for confirming the presence of the CF₃ group. It typically appears as a sharp singlet in the range of -60 to -75 ppm (relative to CFCl₃).[12][13][14]

-

¹³C NMR: The carbon atom of the CF₃ group appears as a characteristic quartet due to one-bond coupling with the three fluorine atoms (¹J_CF), with a large coupling constant of approximately 270-290 Hz. The carbonyl carbon and α-carbon signals will also be influenced by through-bond coupling to the fluorine atoms.[12][15]

-

¹H NMR: Protons on carbons adjacent to the CF₃ group will often show coupling to the fluorine atoms (typically ³J_HF or ⁴J_HF), leading to more complex splitting patterns that provide valuable conformational clues.

-

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong absorption band corresponding to the lactone carbonyl (C=O) stretch, typically found in the region of 1720-1750 cm⁻¹. The presence of the electron-withdrawing CF₃ group can shift this frequency to a higher wavenumber. Strong C-F stretching bands are also expected in the 1100-1300 cm⁻¹ region.[12]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and characteristic fragmentation patterns, often involving the loss of the CF₃ group.

-

X-ray Crystallography: This technique provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state.[16] It allows for the precise determination of bond lengths, bond angles, and the solid-state conformation, validating the predictions made by NMR and computational modeling.

| Technique | Key Observable | Typical Value / Information Provided |

| ¹⁹F NMR | Chemical Shift (δ) | -60 to -75 ppm (singlet) |

| ¹³C NMR | CF₃ Carbon Signal | Quartet, ¹J_CF ≈ 270-290 Hz |

| IR | C=O Stretch | 1720-1750 cm⁻¹ (strong) |

| IR | C-F Stretch | 1100-1300 cm⁻¹ (strong) |

| MS | Molecular Ion Peak | [M]⁺, confirms molecular weight |

| X-ray | Electron Density Map | Unambiguous 3D structure and conformation |

Data Presentation: Summary of Key Analytical Signatures.

Applications in Drug Discovery and Materials Science

The unique physical properties conferred by the CF₃ group make these oxepanones highly attractive for several applications:

-

Medicinal Chemistry: The enhanced lipophilicity and metabolic stability can lead to improved oral bioavailability and a longer half-life for drug candidates.[3][8] The conformation-locking effect can increase binding affinity and selectivity for a biological target. Trifluoromethyl ketones are potent inhibitors of serine and cysteine proteases, making these scaffolds valuable for developing new therapeutics.[17][18]

-

Materials Science: The polarity and stability of trifluoromethylated compounds make them interesting building blocks for advanced polymers and liquid crystals. The oxepanone unit itself is a monomer for biodegradable polyesters (polycaprolactone), and incorporating CF₃ groups could be used to tune the physical properties (e.g., thermal stability, hydrophobicity) of these materials.

Experimental Protocols: A Self-Validating System

Trustworthiness in science is built on reproducible, well-described methodologies. The following protocols provide detailed, step-by-step instructions for a representative synthesis and a key physical property measurement.

Protocol 1: Synthesis of 3-(Trifluoromethyl)oxepan-2-one

Causality: This protocol follows the logic outlined in Section 1.0. It uses a common starting material and robust, high-yielding reactions. Each step includes purification and characterization to ensure the integrity of the intermediates and the final product.

-

Step A: Baeyer-Villiger Oxidation of Cyclohexanone.

-

Dissolve cyclohexanone (1.0 eq) in dichloromethane (DCM, 0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product (oxepan-2-one) by vacuum distillation. Validation: Confirm product identity via ¹H NMR and IR spectroscopy, comparing to literature values.[19]

-

-

Step B: Formation of the Ketene Silyl Acetal.

-

Prepare a solution of lithium diisopropylamide (LDA, 1.1 eq) in dry tetrahydrofuran (THF, 0.4 M) at -78 °C under a nitrogen atmosphere.

-

Add a solution of oxepan-2-one (1.0 eq) in dry THF dropwise to the LDA solution. Stir for 1 hour at -78 °C.

-

Add chlorotrimethylsilane (TMSCl, 1.2 eq) dropwise and stir for an additional 30 minutes at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Remove the solvent under reduced pressure. The crude ketene silyl acetal is used immediately in the next step without further purification. Validation: This intermediate is typically unstable; its formation is inferred by the success of the subsequent step.

-

-

Step C: Electrophilic Trifluoromethylation. [6][7]

-

Dissolve the crude ketene silyl acetal from Step B in dry acetonitrile (0.3 M) under a nitrogen atmosphere.

-

Add 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni's Reagent II, 1.1 eq).

-

Stir the reaction at room temperature for 4 hours.

-

Quench the reaction with aqueous sodium thiosulfate solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product, 3-(trifluoromethyl)oxepan-2-one, by flash column chromatography on silica gel. Validation: Confirm final structure via ¹H, ¹³C, and ¹⁹F NMR, as well as high-resolution mass spectrometry (HRMS).

-

Protocol 2: Determination of LogP via the Shake-Flask Method

Causality: This is the gold-standard, albeit labor-intensive, method for LogP determination. It directly measures the partitioning of the analyte between two immiscible phases, providing a trustworthy and fundamental measurement.

-

Preparation:

-

Prepare a stock solution of the purified trifluoromethylated oxepanone in n-octanol (pre-saturated with water) at a known concentration (e.g., 1 mg/mL).

-

Use water pre-saturated with n-octanol for the aqueous phase.

-

-

Partitioning:

-

In a separatory funnel, combine 10 mL of the n-octanol stock solution with 10 mL of the saturated water.

-

Shake vigorously for 5 minutes to ensure thorough mixing and partitioning.

-

Allow the layers to separate completely (this may require several hours or gentle centrifugation).

-

-

Analysis:

-

Carefully separate the two layers.

-

Determine the concentration of the analyte in both the n-octanol and the aqueous layer using a suitable analytical technique (e.g., GC-MS or HPLC-UV, for which a calibration curve must be prepared).

-

-

Calculation:

-

Calculate the partition coefficient, P, using the formula: P = [Concentration]_octanol / [Concentration]_water.

-

Calculate the final value as LogP = log₁₀(P).

-

Validation: The experiment should be repeated at least three times to ensure reproducibility. The sum of the mass of the analyte recovered from both phases should be close to the initial mass to confirm mass balance.

-

Conclusion

Trifluoromethylated oxepanones represent a fascinating and highly useful class of molecules. Their physical properties are a direct and predictable consequence of introducing the CF₃ group onto the flexible seven-membered lactone core. By understanding the interplay of lipophilicity, electronic effects, and conformational restriction, researchers can strategically design and synthesize novel compounds with tailored properties for applications ranging from targeted pharmaceuticals to advanced functional materials. The robust synthetic and analytical protocols provided herein offer a validated framework for exploring this promising area of chemical science.

References

-

Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-991. [Link]

-

Lin, M. H., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF₂–F/CF₂–Me or CF₃/CH₃ Exchange. Journal of Medicinal Chemistry, 61(22), 10079-10089. [Link]

-

Carbone, M. G., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2186-2196. [Link]

-

Schön, A., et al. (2014). Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. Chemistry – A European Journal, 20(22), 6589-6598. [Link]

-

Verhoyen, M., et al. (2021). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ChemMedChem, 16(1), 109-116. [Link]

-

MDPI. (2025). Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. Molecules. [Link]

-

Nguyen, H., et al. (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Organic & Biomolecular Chemistry, 22(20), 4051-4081. [Link]

-

Wang, Y., et al. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules, 28(7), 3028. [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Oxepanone (CAS 502-44-3). Cheméo. [Link]

-

ResearchGate. (2021). Recent Development of Trifluoromethyl Reagents: A Review. ResearchGate. [Link]

-

Mamatova, A. V., et al. (2021). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 26(16), 4991. [Link]

-

Zapevalov, A. Y., et al. (2022). Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. Molecules, 27(20), 7061. [Link]

-

Liu, C., et al. (n.d.). Supporting Information. Shanghai Institute of Organic Chemistry. [Link]

-

Katayev, D., et al. (2015). Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation. Organic Letters, 17(23), 5898-5901. [Link]

-

ACS Publications. (2026). Base-Mediated Cascade Annulations of β-CF3-1,3-Enynamides with Tosylaminomethyl Enones. Organic Letters. [Link]

-

Zapevalov, A. Y., et al. (2022). Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. Molecules, 27(20), 7061. [Link]

-

Katayev, D., et al. (2015). Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation. Organic Letters, 17(23), 5898-5901. [Link]

-

Qing, F.-L., et al. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. [Link]

-

ResearchGate. (2025). Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. ResearchGate. [Link]

-

Houk, K. N., et al. (2024). Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. Nature Communications, 15(1), 4642. [Link]

-

Sigel, R. K. O., et al. (2021). 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy. Chemical Science, 12(30), 10291-10299. [Link]

-

University of Bristol. (n.d.). Conformational Analysis. University of Bristol. [Link]

-

ResearchGate. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. ResearchGate. [Link]

-

Cheméo. (n.d.). Chemical Properties of Oxepane (CAS 592-90-5). Cheméo. [Link]

-

Işık, M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(10), 2326. [Link]

-

Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 10. [Link]

-

Leśniak, S., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2045. [Link]

-

MacMillan, D. W. C., et al. (2025). Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. Chemistry – A European Journal. [Link]

-

Wlodawer, A. (1999). X ray crystallography. Journal of the Royal Society of Medicine, 92(7), 378-382. [Link]

-

Kulkarni, A. A., et al. (2013). Conformational Analysis: A Review. International Journal of Pharmaceutical Sciences and Research, 4(1), 68-79. [Link]

-

The Pharma Innovation. (2024). A review on x-ray crystallography and it's applications. The Pharma Innovation Journal. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2014). Trifluoromethyl ketones: properties, preparation, and application. Chemical Reviews, 114(11), 5871-5918. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

-

Wang, C., et al. (2023). β-Trifluoromethylated enones as trifluoromethylated synthons in asymmetric catalysis. Organic Chemistry Frontiers, 10(1), 213-233. [Link]

-

The Proteiosigner. (2021). Understanding x-ray crystallography structures. YouTube. [Link]

-

Thomson, R. J., et al. (2024). Construction of Seven-Membered Oxacycles Using a Rh(I)-Catalyzed Cascade C–C Formation/Cleavage of Cyclobutenol Derivatives. Journal of the American Chemical Society. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Organic Chemistry Portal. [Link]

-

ScienceOpen. (n.d.). Synthesis of 2-trifluoromethylated piperidines and azepanes. ScienceOpen. [Link]

-

Physics LibreTexts. (2022). X-ray Protein Crystallography. Physics LibreTexts. [Link]

-

Beier, P., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 438-445. [Link]

-

Goryunkov, A. A., et al. (2025). Synthesis and structures of trifluoromethyl derivatives of fullerenes C84(16) and C84(18). Dalton Transactions. [Link]

-

Stahly, G. P., & Bell, D. R. (1989). Direct Preparation of Trifluoromethyl Ketones From Carboxylic Esters. The Journal of Organic Chemistry, 54(12), 2873-2877. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00380B [pubs.rsc.org]

- 5. Construction of Seven-Membered Oxacycles Using a Rh(I)-Catalyzed Cascade C–C Formation/Cleavage of Cyclobutenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsr.com [ijpsr.com]

- 12. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Trifluoromethyl ketones: properties, preparation, and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. d-nb.info [d-nb.info]

- 19. 2-Oxepanone (CAS 502-44-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

conformational analysis of 5-(Trifluoromethyl)oxepan-4-one

An In-depth Technical Guide to the Conformational Analysis of 5-(Trifluoromethyl)oxepan-4-one

Abstract

The oxepane scaffold is a privileged seven-membered heterocyclic motif increasingly recognized for its utility in drug discovery. Its inherent conformational flexibility, however, presents a significant challenge for rational drug design, as biological activity is intrinsically linked to the three-dimensional structure of a molecule. This guide provides an in-depth, technical framework for the comprehensive , a representative substituted oxepane. We detail a synergistic approach that combines state-of-the-art computational chemistry with robust experimental validation techniques, namely Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD) spectroscopy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to elucidate the complex conformational landscapes of flexible seven-membered ring systems.

Introduction: The Challenge of the Seven-Membered Ring

Seven-membered rings, such as the oxepane core, exhibit significantly more conformational complexity than their more common five- and six-membered counterparts.[1] This is a direct consequence of a greater number of low-energy conformers and reduced energy barriers for interconversion through pseudorotation pathways.[2] For a molecule like 5-(Trifluoromethyl)oxepan-4-one, this complexity is further amplified by the stereoelectronic influences of the C4-ketone and the C5-trifluoromethyl (CF3) group.

-

The Oxepane Core: This saturated ether ring is a key structural element in numerous biologically active natural products.[3] Its flexibility allows it to adapt to various protein binding pockets, but this same flexibility makes predicting its bioactive conformation a non-trivial task.

-

The Trifluoromethyl Group: The CF3 group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, modulate lipophilicity, and increase binding affinity through unique non-covalent interactions.[4][5] Its significant steric bulk and potent electron-withdrawing nature profoundly influence the local and global conformation of the parent molecule.[6][7]

A thorough understanding of the preferred solution-state conformations of 5-(Trifluoromethyl)oxepan-4-one is therefore paramount for predicting its interaction with biological targets and guiding further drug design efforts. This guide outlines a validated workflow to achieve this.

Pillar I: Computational Conformational Landscape Mapping

The foundational step in any conformational analysis is to computationally map the potential energy surface to identify all accessible low-energy conformers.[8] A multi-tiered approach, starting with a broad, computationally inexpensive search followed by high-level refinement, is the most efficient and reliable strategy.

Rationale for the Computational Strategy

We employ a sequential methodology. First, a Molecular Mechanics (MM) force field is used to rapidly explore the vast conformational space and identify a large set of potential minima. This is necessary because the number of possible conformations is too large for a direct, high-level quantum mechanical search. Subsequently, the unique, low-energy conformers identified by MM are subjected to full geometry optimization and frequency calculations using Density Functional Theory (DFT).[9] DFT provides a much more accurate description of the electronic structure and, consequently, more reliable geometries and relative energies.[10][11]

Experimental Protocol: Computational Conformational Search and Refinement

-

Initial Structure Generation: Generate the 2D structure of 5-(Trifluoromethyl)oxepan-4-one and convert it to an initial 3D structure using a molecular editor (e.g., Avogadro, ChemDraw).

-

Molecular Mechanics (MM) Conformational Search:

-

Software: Utilize a molecular modeling package such as Spartan, MacroModel, or the RDKit library in Python.

-

Force Field: Employ a robust force field like MMFF94 or OPLS3e, which are well-parameterized for organic molecules.

-

Search Algorithm: Perform a systematic or stochastic (e.g., Monte Carlo) search to explore rotations around all acyclic single bonds and sample ring puckering.

-

Energy Window: Retain all conformers within an energy window of 20-25 kJ/mol above the global minimum to ensure comprehensive coverage.

-

Clustering: Cluster the resulting conformers based on RMSD (Root Mean Square Deviation) to identify unique geometries.

-

-

Density Functional Theory (DFT) Optimization and Refinement:

-

Software: Use a quantum chemistry package like Gaussian, ORCA, or Q-Chem.

-

Method Selection: Select a representative conformer from each MM cluster for DFT optimization.

-

Functional & Basis Set: A meta-hybrid functional such as M06-2X or a hybrid functional like B3LYP is recommended.[11] Pair this with a Pople-style basis set like 6-311++G(d,p) or an augmented correlation-consistent basis set (e.g., aug-cc-pVDZ) for accurate results.[10]

-

Solvation Model: Since experimental validation occurs in solution, include a continuum solvation model (e.g., PCM or SMD) with the appropriate solvent (e.g., chloroform, acetonitrile) during optimization.

-

Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations are also essential for predicting IR and VCD spectra.

-

-

Analysis of Results:

-

Relative Energies: Calculate the relative Gibbs free energies (ΔG) for all confirmed minima.

-

Boltzmann Population: Use the relative free energies to calculate the Boltzmann population of each conformer at the experimental temperature (e.g., 298 K). This is crucial for averaging spectral properties.

-

Data Presentation: Calculated Conformational Data

The results of the DFT calculations should be summarized in a clear, tabular format.

| Conformer ID | Ring Conformation | Relative Energy (ΔG, kJ/mol) | Boltzmann Population (%) | Key Dihedral Angle (°C5-C6-C7-O1) |

| Conf-1 | Twist-Chair (TC) | 0.00 | 65.4 | -75.2 |

| Conf-2 | Twist-Chair (TC) | 1.25 | 29.8 | 55.8 |

| Conf-3 | Boat-Chair (BC) | 5.80 | 4.1 | 88.1 |

| Conf-4 | Twist-Boat (TB) | 8.50 | 0.7 | -140.5 |

Note: Data presented are illustrative examples.

Visualization: Computational Workflow

The entire computational process can be visualized as a logical workflow.

Caption: Workflow for computational conformational analysis.

Pillar II: Experimental Validation in Solution

Computational models, no matter how sophisticated, must be validated by experimental data. For conformational analysis in solution, NMR and VCD spectroscopy are exceptionally powerful, providing complementary structural information.

NMR Spectroscopy: Probing Connectivity and Spatial Proximity

NMR spectroscopy is a cornerstone technique for structural elucidation in solution.[12] Key parameters like proton-proton (³JHH) coupling constants are highly dependent on the dihedral angle between the coupled nuclei (Karplus relationship), providing direct insight into the ring's conformation.[13] The Nuclear Overhauser Effect (NOE) provides information about through-space proximity between protons, helping to distinguish between different conformers.[14]

Experimental Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of synthesized 5-(Trifluoromethyl)oxepan-4-one in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃CN) in a standard 5 mm NMR tube.

-

Data Acquisition:

-

Instrument: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

-

Experiments: Acquire a standard suite of 1D and 2D spectra:

-

¹H NMR

-

¹³C NMR

-

COSY (Correlation Spectroscopy) to establish proton-proton connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.[15]

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify protons that are close in space (< 5 Å).

-

-

-

Data Analysis:

-

Assignment: Fully assign all ¹H and ¹³C resonances using the 2D correlation spectra.

-

Coupling Constants: Extract ³JHH values from the high-resolution ¹H NMR spectrum. Compare these experimental values to those calculated for each low-energy DFT conformer (using generalized Karplus equations) to determine the best fit.

-

NOE Interpretation: Analyze the NOESY spectrum for key cross-peaks. The presence or absence of specific NOEs can provide definitive evidence for or against certain conformations. For example, a strong NOE between two axial protons on the same face of the ring would support a chair-like conformation.

-

Vibrational Circular Dichroism (VCD): A Chiral Probe for Conformation

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[16][17] The resulting spectrum is exquisitely sensitive to the three-dimensional arrangement of atoms, making it a powerful tool for determining both absolute configuration and the predominant solution-state conformation.[18][19] The definitive assignment is achieved by comparing the experimental VCD spectrum to the Boltzmann-averaged spectrum computed from the DFT results.[20]

Experimental Protocol: VCD Spectroscopic Analysis

-

Sample Preparation: Prepare a concentrated solution (~20-50 mg/mL) of an enantiomerically pure sample of 5-(Trifluoromethyl)oxepan-4-one in a suitable solvent (e.g., CDCl₃). The solvent must be transparent in the IR region of interest (typically 1800-900 cm⁻¹).

-

Data Acquisition:

-

Instrument: Use a dedicated VCD spectrometer (e.g., an FT-IR spectrometer equipped with a photoelastic modulator).[16]

-

Measurement: Acquire the VCD and IR spectra of the sample. It is critical to also acquire the spectra of the pure solvent and the racemate (if available) for baseline correction and to ensure no artifacts are present. Collect data for several hours to achieve an adequate signal-to-noise ratio.

-

-

Computational VCD Spectrum:

-

Using the outputs from the DFT calculations (Step 3 in the computational protocol), calculate the IR and VCD spectra for each individual conformer.

-

Generate a final, theoretical spectrum by summing the spectra of each conformer, weighted by their calculated Boltzmann population (from Step 4).

-

-

Comparison and Assignment:

-

Visually and quantitatively (using similarity algorithms) compare the experimental VCD spectrum with the final Boltzmann-averaged theoretical spectrum.[20] A good match between the signs and relative intensities of the major bands provides strong evidence that the computational model accurately represents the conformational equilibrium in solution.

-

Visualization: Experimental Validation Workflow

This diagram illustrates the synergy between computational predictions and experimental results.

Caption: Workflow for experimental validation and correlation.

Synthesis and Conclusion

The conformational analysis of flexible molecules like 5-(Trifluoromethyl)oxepan-4-one requires a multi-pronged approach. By integrating robust computational searches with high-level DFT refinement, we can generate a reliable model of the conformational landscape. However, this model only gains true predictive power when validated against experimental data from solution-state techniques.

The combination of NMR, which provides localized geometric constraints, and VCD, which offers a global fingerprint of the molecule's 3D structure, creates a self-validating system. A strong correlation between the predicted and observed data across these disparate techniques provides high confidence in the final conformational model. This validated understanding is indispensable for structure-activity relationship (SAR) studies, the design of conformationally constrained analogs, and ultimately, the development of more effective and selective therapeutic agents.

References

-

Sagiroglugil, M., Pérez-Perrino, M., Cativiela, C., & Lira-Garrido, J. (2025). Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. The Journal of Chemical Physics. [Link]

-

AIP Publishing. (2025). Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. AIP Publishing. [Link]

-

Abbasi, A. A., et al. (n.d.). Stereochemistry of natural products from vibrational circular dichroism. RSC Publishing. [Link]

-

The Journal of Chemical Physics. (2025). Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. AIP Publishing. [Link]

-

Bruker. (n.d.). Vibrational circular dichroism (VCD). Bruker. [Link]

-

Gehrmann, J., & Luber, S. (2019). Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm. Journal of Chemical Information and Modeling, 59(5), 2541-2553. [Link]

-

Wikipedia. (n.d.). Vibrational circular dichroism. Wikipedia. [Link]

-

Jambrina, P. G., et al. (2020). Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. Chemical Science, 11(34), 9232-9240. [Link]

-

University of Reading. (n.d.). The puckering coordinate in oxetane. CentAUR. [Link]

-

ResearchGate. (n.d.). Distinct conformations of seven-membered rings, according to Refs. 1 and 18. ResearchGate. [Link]

-

Bottino, F. A., Longo, M. L., Sciotto, D., & Torre, M. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1208. [Link]

-

RSC Publishing. (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. RSC Publishing. [Link]

-

Serafim, R. A. M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(12), 2828. [Link]

-

National Center for Biotechnology Information. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Identification of the conformational type of seven-membered rings. ResearchGate. [Link]

-

ACS Publications. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega. [Link]

-

Wang, Z., et al. (2005). Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. Bioorganic & Medicinal Chemistry Letters, 15(16), 3794-3798. [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

Rittner, R. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance, 10(1/2), 1-27. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2013). CONFORMATIONAL ANALYSIS: A REVIEW. IJPSR. [Link]

-

National Center for Biotechnology Information. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. National Center for Biotechnology Information. [Link]

-

MDPI. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. MDPI. [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00380B [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijpsr.com [ijpsr.com]

- 9. mdpi.com [mdpi.com]

- 10. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. auremn.org.br [auremn.org.br]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 16. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]

- 17. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]

- 18. Stereochemistry of natural products from vibrational circular dichroism - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

reactivity of ketones adjacent to trifluoromethyl groups

An In-Depth Technical Guide to the Reactivity of Ketones Adjacent to Trifluoromethyl Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethyl ketones (TFMKs) have emerged as a class of compounds with exceptional utility in medicinal chemistry, materials science, and organic synthesis. The presence of a strongly electron-withdrawing trifluoromethyl group adjacent to a carbonyl moiety profoundly influences its reactivity, rendering the carbonyl carbon highly electrophilic. This guide provides a comprehensive exploration of the synthesis, unique chemical properties, and diverse applications of trifluoromethyl ketones, with a focus on the mechanistic principles that govern their reactivity. Detailed experimental protocols, comparative data, and visual diagrams are presented to offer both theoretical understanding and practical insights for researchers in the field.

The Trifluoromethyl Effect: A Paradigm of Enhanced Electrophilicity

The high electronegativity of the three fluorine atoms in the trifluoromethyl (CF₃) group exerts a powerful inductive electron-withdrawing effect on the adjacent carbonyl carbon.[1][2] This polarization of the carbonyl bond results in a significantly electron-deficient carbon atom, making trifluoromethyl ketones exceptionally susceptible to nucleophilic attack.[1][2]

A direct consequence of this heightened electrophilicity is the propensity of TFMKs to form stable hydrates (gem-diols) in aqueous solutions.[2][3] Unlike their non-fluorinated counterparts, the equilibrium for TFMKs often favors the hydrated form.[2] This stability of the tetrahedral hydrate is a cornerstone of their biological activity, as it can mimic the transition state of enzymatic hydrolysis of amides and esters.[4][5]

Synthetic Strategies for Accessing Trifluoromethyl Ketones

A variety of synthetic methodologies have been developed to access TFMKs, each with its own advantages and substrate scope.

Nucleophilic Trifluoromethylation of Carbonyl Precursors

One of the most common strategies involves the nucleophilic addition of a trifluoromethyl anion equivalent to a carbonyl-containing starting material.

-

From Esters and Carboxylic Acids: Esters can be converted to TFMKs via nucleophilic trifluoromethylation using reagents like trifluoromethane (fluoroform, HCF₃) in the presence of a strong base such as potassium hexamethyldisilazide (KHMDS).[4][5] This method is attractive due to the low cost of fluoroform.[4] Similarly, enolizable carboxylic acids can be converted in a single step to TFMKs through treatment with lithium diisopropylamide (LDA) to form an enediolate, followed by trifluoroacetylation and decarboxylation.[6]

-

Palladium-Catalyzed Trifluoroacetylation: A palladium-catalyzed reaction of (het)aryl boronic acids with N-phenyl-N-tosyltrifluoroacetamide provides a smooth route to aryl TFMKs with good tolerance for various functional groups.[7]

Oxidation of Trifluoromethyl Alcohols

The oxidation of secondary trifluoromethyl carbinols is a frequently employed method for the synthesis of TFMKs.[8] Reagents such as the Dess-Martin periodinane are effective for this transformation.[8]

Radical-Mediated Syntheses

Visible light-mediated photoredox catalysis has emerged as a powerful tool for the synthesis of TFMKs.[9] This approach involves the generation of a trifluoroacetonyl radical from α-halotrifluoroacetones, which can then react with a variety of olefins.[9]

Key Reactions and Mechanistic Considerations

The enhanced electrophilicity of the carbonyl carbon in TFMKs dictates their reactivity in a wide range of chemical transformations.

Nucleophilic Addition Reactions

TFMKs readily undergo nucleophilic addition with a variety of nucleophiles.

-

Hydration: As previously mentioned, the addition of water to form a gem-diol is a characteristic feature of TFMKs.

-

Addition of Organometallic Reagents: Benzylboronic acid pinacol esters add to TFMKs in the presence of DABCO as an additive to yield tertiary trifluoromethyl alcohols.[10] Competition experiments have shown that TFMKs can be more reactive than aldehydes in these reactions.[10]

-

Addition of Hydrazones: Formaldehyde N,N-dialkylhydrazones undergo nucleophilic 1,2-addition to TFMKs without the need for a catalyst to afford α-hydroxy-α-trifluoromethylhydrazones.[11]

Reduction of the Carbonyl Group

The reduction of TFMKs to the corresponding trifluoromethyl carbinols is a synthetically important transformation. Chiral organomagnesium amides (COMAs) have been shown to be effective reagents for the enantioselective reduction of TFMKs, proceeding via a Meerwein-Ponndorf-Verley (MPV)-type mechanism.[12]

Enolization and Reactions at the α-Position

While the electron-withdrawing CF₃ group enhances the electrophilicity of the carbonyl carbon, it also influences the acidity of the α-protons. Trifluoromethyl-β-diketones, for instance, exist predominantly as a mixture of two chelated cis-enol forms in nonpolar solvents.[13]

The Wittig Reaction

The Wittig reaction, a cornerstone of alkene synthesis, can be successfully applied to TFMKs.[14][15] However, the high electrophilicity of the carbonyl can sometimes lead to side reactions. The reaction of aryl TFMKs with tri-n-butylphosphine has been shown to produce olefins, whereas non-fluorinated analogues like acetophenone do not react under the same conditions.[16] The stability of the ylide plays a crucial role in the stereochemical outcome of the reaction.[17]

Applications in Drug Discovery and Development

The unique reactivity of TFMKs makes them invaluable in the design of enzyme inhibitors.

Covalent and Reversible Enzyme Inhibition

The ability of the TFMK moiety to form a stable tetrahedral hemiketal or hemithioketal upon nucleophilic attack by a serine or cysteine residue, respectively, in the active site of an enzyme is the basis for their use as inhibitors.[1] This adduct mimics the transition state of substrate hydrolysis, leading to potent and often slow, tight-binding inhibition.[1] TFMKs have been successfully employed as inhibitors for a range of enzymes, including:

-

Proteases: Serine proteases and cysteine proteases, such as SARS-CoV 3CL protease, are prominent targets for TFMK-based inhibitors.[1][18]

-

Histone Deacetylases (HDACs): TFMKs are potent inhibitors of HDACs, with some exhibiting class-dependent mechanisms of action.[3][19] However, their in vivo application can be limited by metabolic reduction to the corresponding inactive alcohol.[20]

-

Kinases: Aromatic TFMKs have been characterized as novel warheads for the design of covalently reversible kinase inhibitors.[21]

The Trifluoromethyl Group in Medicinal Chemistry

Beyond direct interaction with enzyme active sites, the trifluoromethyl group imparts several desirable properties to drug candidates, including enhanced metabolic stability and increased lipophilicity, which can improve membrane permeability.[22]

Experimental Protocols

General Synthesis of a Trifluoromethyl Ketone from a Carboxylic Acid

This protocol is a general representation based on the method described by Reeves et al.[6]

Materials:

-